BenchChemオンラインストアへようこそ!

4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

4-[(Propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid (CAS 937613-86-0) is a heterocyclic building block belonging to the 4-sulfamoyl-1H-pyrrole-2-carboxylic acid chemotype. With molecular formula C₈H₁₂N₂O₄S and a molecular weight of 232.26 g·mol⁻¹, it features an N-isopropyl substituent on the sulfamoyl group and a carboxylic acid at the pyrrole 2-position.

Molecular Formula C8H12N2O4S
Molecular Weight 232.26 g/mol
CAS No. 937613-86-0
Cat. No. B3389766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
CAS937613-86-0
Molecular FormulaC8H12N2O4S
Molecular Weight232.26 g/mol
Structural Identifiers
SMILESCC(C)NS(=O)(=O)C1=CNC(=C1)C(=O)O
InChIInChI=1S/C8H12N2O4S/c1-5(2)10-15(13,14)6-3-7(8(11)12)9-4-6/h3-5,9-10H,1-2H3,(H,11,12)
InChIKeyRQKMAAHKWVENSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid (CAS 937613-86-0): A Procurement-Focused Overview of This N-Isopropylsulfamoyl Pyrrole Scaffold


4-[(Propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid (CAS 937613-86-0) is a heterocyclic building block belonging to the 4-sulfamoyl-1H-pyrrole-2-carboxylic acid chemotype [1]. With molecular formula C₈H₁₂N₂O₄S and a molecular weight of 232.26 g·mol⁻¹, it features an N-isopropyl substituent on the sulfamoyl group and a carboxylic acid at the pyrrole 2-position . This scaffold is particularly relevant in the context of 4-sulfamoyl pyrroles explored as hepatoselective HMG-CoA reductase inhibitors [2], where N-alkyl sulfamoyl variation serves as a key determinant of lipophilicity and biological selectivity.

Why N-Alkyl Sulfamoyl Pyrroles Are Not Interchangeable: The 4-[(Propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic Acid Case


Within the 4-sulfamoyl-1H-pyrrole-2-carboxylic acid series, the N-alkyl substituent on the sulfamoyl group critically determines both predicted physicochemical properties and the scaffold's potential to engage biological targets [1]. The unsubstituted sulfamoyl analog (logP ≈ −0.72) occupies a substantially different lipophilicity space compared to the N-isopropyl derivative (logP = 0.797) [2][3]. This ~1.5 logP unit difference—representing an approximately 30-fold shift in octanol–water partition coefficient—directly impacts membrane permeability, protein binding, and the feasibility of achieving hepatoselectivity in statin-like HMG-CoA reductase programs [1]. Moreover, the branched isopropyl group introduces steric constraints absent in the linear N-methyl or N-ethyl congeners, which can alter binding pocket complementarity when the sulfamoyl group is the primary pharmacophoric element. Generic substitution within this series therefore risks selecting a compound with inappropriate lipophilicity or steric profile for a given assay or synthetic elaboration pathway.

Quantitative Differentiation of 4-[(Propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic Acid Against N-Methyl, N-Ethyl, and Primary Sulfamoyl Analogs


Lipophilicity Tier: N-Isopropyl vs. N-Methyl and Primary Sulfamoyl Analogs (Predicted logP)

The N-isopropyl substituent on 4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid drives a substantial increase in predicted logP relative to the corresponding N-methyl and primary sulfamoyl analogs, based on computed logP values sourced from the Chembase chemical database [1][2][3]. The target compound exhibits a predicted logP of 0.797, compared with −0.10 to −0.54 for the N-methyl analog (CAS 937629-33-9) and −0.72 for the 4-sulfamoyl-1H-pyrrole-2-carboxylic acid parent. This ~1.3–2.5 logP unit increase over the N-methyl and primary sulfamoyl forms corresponds to an approximately 20- to 300-fold higher octanol–water partition coefficient, predicting substantially greater membrane permeability. For the N-ethyl analog (CAS 937627-33-3, predicted logP 0.43), the target compound provides an additional ~0.37 logP units, roughly 2.3-fold higher partition coefficient, offering a fine-grained lipophilicity increment within the series [4].

Lipophilicity Drug-likeness Membrane permeability

Steric Differentiation: Isopropyl Branching as a Conformational Constraint in Target Binding Pockets

The sulfamoyl group in 4-sulfamoyl pyrroles can function as a zinc-binding pharmacophore in metallo-β-lactamase (MBL) inhibition and as a key H-bond donor/acceptor element in HMG-CoA reductase binding [1][2]. When the sulfamoyl NH is substituted with an isopropyl group (CAS 937613-86-0), the resulting steric bulk is geometrically distinct from the methyl, ethyl, or unsubstituted analogs. The isopropyl group introduces a branched secondary carbon directly adjacent to the sulfamoyl nitrogen, constraining the conformational freedom of the sulfamoyl moiety and presenting a larger van der Waals surface area to any proximal binding pocket residues. In the HMG-CoA reductase inhibitor program of Park et al. (2008, Bioorg. Med. Chem. Lett.), the N-alkyl sulfamoyl substituent was varied systematically, and the authors reported that myocyte potency inversely correlated with ClogP, indicating that the alkyl group influences both potency and selectivity profiles [1]. While the Park et al. study focused on more elaborated pyrrole structures, the underlying principle—that N-alkyl bulk on the sulfamoyl group modulates target engagement—establishes that the isopropyl variant is not freely interchangeable with smaller N-alkyl congeners in any SAR exploration.

Steric hindrance Binding selectivity Structure-activity relationship

Class-Level Evidence: Hepatoselectivity Driven by Lipophilicity in 4-Sulfamoyl Pyrrole HMG-CoA Reductase Inhibitors

Park et al. (2008) demonstrated that in a series of 4-sulfamoyl pyrrole HMG-CoA reductase inhibitors, there was an inverse correlation between myocyte (L6 cell) potency and ClogP values, such that compounds with higher ClogP tended to exhibit lower myocyte potency and thus greater hepatoselectivity [1]. This class-level finding directly implicates the N-alkyl sulfamoyl substituent as a tunable parameter for lipophilicity-driven selectivity. The target compound 4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid, bearing the N-isopropyl group with a predicted logP of 0.797, occupies a lipophilicity window that, in the context of more elaborated 4-sulfamoyl pyrroles, would be expected to confer greater hepatoselectivity than the N-methyl (logP ~−0.1 to −0.54) or primary sulfamoyl (logP ~−0.72) analogs when elaborated into full statin-like inhibitors [2][3]. While the Park et al. study evaluated more complex pyrrole derivatives (with C3-aryl, C5-alkyl, and N1-heptanoic acid side chains), the dependence of selectivity on the sulfamoyl N-alkyl group's contribution to overall ClogP is a transferable SAR principle.

Hepatoselectivity HMG-CoA reductase Statin-like

Building Block Fidelity: Enamine Catalog Positioning and Purity Benchmarking of the N-Isopropyl Scaffold

4-[(Propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is cataloged as a research-grade building block by Enamine (EN300-84494), Leyan (2046063), and AKSci (1426CX), each specifying a minimum purity of 95% [1]. The MDL identifier MFCD09053259 is uniformly assigned, facilitating cross-vendor identity verification . The compound's SMILES notation O=C(O)C1=CC(=CN1)S(=O)(=O)NC(C)C confirms the N-isopropylsulfamoyl substitution pattern . Procurement-relevant differentiation within the 4-sulfamoyl pyrrole building block series is significant because the N-isopropyl variant is positioned at a distinct lipophilicity node (logP 0.797) compared to the N-methyl (logP −0.1 to −0.54), N-ethyl (logP ~0.43), and primary sulfamoyl (logP −0.72) analogs available from the same vendors [2]. This enables library designers to select the N-isopropyl analog when a logP around +0.8 is specifically required for a screening collection or SAR matrix, without resorting to post-synthetic modification.

Chemical sourcing Building block Purity specification

Procurement-Relevant Application Scenarios for 4-[(Propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic Acid


Fragment-Based or DNA-Encoded Library Screening Requiring a Moderately Lipophilic Sulfamoyl Pyrrole Warhead

Screening collections often benefit from building blocks that cover a broad lipophilicity range. With a predicted logP of 0.797—compared to −0.1 to −0.54 for the N-methyl analog and 0.43 for the N-ethyl analog—this compound fills a specific lipophilicity node in a 4-sulfamoyl pyrrole library matrix [1][2]. The sulfamoyl group can serve as a zinc-binding warhead (relevant to MBL or carbonic anhydrase targets) or as a hydrogen-bonding anchor, while the isopropyl substituent provides moderate steric bulk that may confer selectivity advantages in fragment-based screening hit triage [3].

Statin-Like HMG-CoA Reductase Inhibitor Lead Optimization: N-Alkyl SAR Exploration

The hepatoselectivity paradigm established by Park et al. (2008) demonstrates that ClogP, modulated by the sulfamoyl N-alkyl group, inversely correlates with myocyte potency in 4-sulfamoyl pyrrole-based statin analogs [1]. For medicinal chemistry teams elaborating the 4-sulfamoyl pyrrole-2-carboxylic acid core into full HMG-CoA reductase inhibitors, the N-isopropyl building block provides a starting lipophilicity of logP 0.797 at the sulfamoyl position. This positions the scaffold in the lipophilicity range associated with improved hepatocyte-to-myocyte selectivity relative to lower logP N-methyl or primary sulfamoyl starting materials, potentially reducing the synthetic burden of introducing lipophilic groups at other positions [2].

Physicochemical Property-Driven Procurement for Parallel Synthesis or High-Throughput Chemistry

In automated parallel synthesis campaigns where the 4-sulfamoyl pyrrole-2-carboxylic acid core is to be diversified via amide coupling or esterification at the carboxylic acid, the N-isopropyl substituent offers a predictable and verifiable logP increment (0.797) relative to the N-methyl, N-ethyl, and primary sulfamoyl analogs [1][2]. This allows computational library designers to pre-select the N-isopropyl variant when the target product profile requires moderate lipophilicity without introducing additional chiral centers or metabolically labile groups. The compound's commercial availability from multiple vendors at ≥95% purity ensures reliable procurement for such campaigns [3].

Steric Probe in Sulfamoyl-Dependent Enzyme Inhibition Assays

For enzymology studies where the sulfamoyl moiety is the primary zinc-binding or H-bonding pharmacophore (e.g., MBL or carbonic anhydrase inhibition), the N-isopropyl analog serves as a steric probe to interrogate the tolerance of the target binding pocket for branched alkyl substituents adjacent to the sulfamoyl nitrogen [1]. The branched isopropyl group provides a larger van der Waals surface area than N-methyl or N-ethyl, making this compound useful for distinguishing binding site steric constraints in side-by-side enzymatic assays with its smaller N-alkyl counterparts.

Quote Request

Request a Quote for 4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.